molecular formula C12H15NO3 B084913 Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- CAS No. 14383-56-3

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

Cat. No. B084913
CAS RN: 14383-56-3
M. Wt: 221.25 g/mol
InChI Key: RNDRBPVTMKQIBA-UHFFFAOYSA-N
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Description

“Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” is a chemical compound with the formula C12H15NO3 . It has a molecular weight of 221.2524 . Other names for this compound include Acetamide, N- (p-hydroxyphenethyl)-, acetate (ester); N,O-Diacetyltyramine; O4N-Diacetyltyramine; Tyramine 2AC .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” consists of a central acetamide group (CH3CONH2) attached to a phenyl ring via an ethyl chain . The phenyl ring carries an acetyloxy (CH3COO-) group .

Scientific Research Applications

Antibacterial Activity

N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/ml .

Antifungal Activity

This compound also exhibits antifungal properties, as it is active against a panel of nine fungi, with MICs ranging from 64 to 256 µg/ml .

Cytotoxicity in Cancer Cells

N,O-Diacetyltyramine has been found to be cytotoxic to various cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW42. It has been used at concentrations ranging from 10 to 5,000 nM .

Larvicidal Activity

The compound has been found to be larvicidal against A. aegypti, A. albimanus, and C. quinquefasciatus mosquitos, with LC50 values of 724.8, 403.1, and 506.7 ppm, respectively .

Microbial Metabolite

N,O-Diacetyltyramine is a microbial metabolite that has been found in P. endophytica .

Research in Infectious Diseases

Due to its antibacterial and antifungal properties, N,O-Diacetyltyramine is used in research related to infectious diseases, particularly bacterial and fungal diseases .

Mechanism of Action

Target of Action

N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .

Mode of Action

Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .

Biochemical Pathways

Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .

Pharmacokinetics

It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.

Result of Action

The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .

Action Environment

The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .

properties

IUPAC Name

[4-(2-acetamidoethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDRBPVTMKQIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341966
Record name N-(4-acetoxyphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

CAS RN

14383-56-3
Record name N-(4-acetoxyphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of isolating this compound from a mangrove ecosystem?

A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.

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